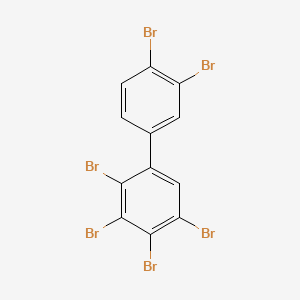

2,3,3',4,4',5-Hexabromobiphenyl

Description

Theoretical Framework of Biphenyl (B1667301) Bromination and Isomeric Diversity

The synthesis of PBBs, typically through electrophilic aromatic bromination, results in a mixture of different congeners. inchem.orgmdpi.com The biphenyl structure has ten possible positions for bromine substitution, leading to significant isomeric diversity. Theoretically, 209 distinct PBB congeners can exist. who.intcdc.govwikipedia.org These are categorized into homologous groups based on the number of bromine atoms.

The hexabromobiphenyl homolog group, to which 2,3,3',4,4',5-hexabromobiphenyl belongs, is particularly diverse, with 42 possible structural isomers. wikipedia.orgpops.int Each isomer differs in the arrangement of the six bromine atoms on the two phenyl rings, which profoundly influences its chemical and physical properties. cdc.gov

Table 1: Isomeric Diversity of Polybrominated Biphenyls

| Homolog Group | Number of Bromine Atoms | Number of Possible Isomers |

| Monobromobiphenyl | 1 | 3 |

| Dibromobiphenyl | 2 | 12 |

| Tribromobiphenyl | 3 | 24 |

| Tetrabromobiphenyl | 4 | 42 |

| Pentabromobiphenyl | 5 | 46 |

| Hexabromobiphenyl | 6 | 42 |

| Heptabromobiphenyl | 7 | 24 |

| Octabromobiphenyl | 8 | 12 |

| Nonabromobiphenyl | 9 | 3 |

| Decabromobiphenyl (B1669990) | 10 | 1 |

| Total | 209 |

This table is based on data from multiple sources. cdc.govwikipedia.org

Distinctive Structural Characteristics of this compound

The compound this compound, also identified by the congener number PBB-157, possesses a precise and asymmetric arrangement of bromine atoms. nih.govresearchgate.net The numbering of the biphenyl structure designates the carbon atom positions on the two phenyl rings (2-6 on the first ring and 2'-6' on the second).

Key structural features include:

Substitution Pattern : One phenyl ring is substituted with bromine at the 2, 3, and 4 positions, while the second ring is substituted at the 3', 4', and 5' positions.

Positional Classification : The bromine atoms occupy specific types of positions:

Ortho : Position 2

Meta : Positions 3, 3', and 5'

Para : Positions 4 and 4' nih.gov

Molecular Geometry : The presence of substituents in the ortho positions (2, 2', 6, 6') is a critical determinant of the molecule's three-dimensional shape. cdc.gov The single large bromine atom at the ortho-position (position 2) in this compound creates steric hindrance, which forces the two phenyl rings to twist relative to each other, resulting in a non-planar configuration. cdc.govnih.gov This restricted rotation around the single carbon-carbon bond connecting the rings can lead to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable mirror images (enantiomers) that are stable enough to be isolated. wikipedia.orgpharmaguideline.com This axial chirality is a key feature of many ortho-substituted biphenyls.

The technical PBB mixture known as FireMaster FF-1 was found to contain this compound as one of its minor components. researchgate.net

Table 2: Structural Properties of this compound (PBB-157)

| Property | Value |

| Molecular Formula | C12H4Br6 |

| Molecular Weight | 627.6 g/mol |

| IUPAC Name | 1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene |

| Ortho Bromine Atoms | 1 (at position 2) |

| Meta Bromine Atoms | 3 (at positions 3, 3', 5') |

| Para Bromine Atoms | 2 (at positions 4, 4') |

Data sourced from PubChem. nih.gov

Isomer-Specific Research Approaches within PBB Studies

The significant differences in the properties and effects of individual PBB congeners necessitate isomer-specific research methodologies. inchem.orgnih.gov Studying PBBs as a simple mixture can obscure the distinct actions of each component. The primary challenge lies in separating and accurately identifying these closely related isomers from complex environmental or biological samples. vurup.sk

Advanced analytical techniques are central to this research:

Gas Chromatography (GC) : This is the cornerstone technique for separating PBB congeners. High-resolution capillary GC columns are employed to resolve the different isomers based on their boiling points and interactions with the column's stationary phase. vurup.sknih.gov

Mass Spectrometry (MS) : Often coupled with GC (GC-MS), mass spectrometry is used to identify and quantify the separated isomers. nih.govchromatographyonline.com The mass spectrometer fragments the molecules and detects the resulting ions, creating a unique mass spectrum that serves as a chemical fingerprint for each congener.

Tandem Mass Spectrometry (MS/MS) : For enhanced sensitivity and selectivity, GC-MS/MS is utilized. This technique can isolate a specific ion from a congener and fragment it further, which helps to eliminate interference from other compounds in the sample and allows for more accurate quantification. nih.gov

A major limitation in congener-specific research is the availability of pure analytical standards for all 209 possible PBBs. nih.gov Without these standards, positive identification and accurate quantification of every congener in a mixture can be difficult. Consequently, much of the in-depth mechanistic research is conducted using purified forms of the most prevalent or relevant individual congeners. inchem.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228273 | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77607-09-1 | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Environmental Formation Mechanisms

Laboratory Synthesis Methodologies for Brominated Biphenyls

The targeted synthesis of specific PBB congeners in a laboratory setting relies on established organic chemistry reactions. These methods allow for the controlled placement of bromine atoms on the biphenyl (B1667301) backbone.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like benzene (B151609) and biphenyl. lumenlearning.comlibretexts.org In this process, an electrophile attacks the electron-rich biphenyl ring, leading to the substitution of a hydrogen atom. libretexts.org For bromination, the electrophile is typically a positively polarized bromine atom. Because the aromatic system is highly stable, a catalyst is required to generate a sufficiently strong electrophile to initiate the reaction. lumenlearning.comlibretexts.org The reaction proceeds via a two-step mechanism:

Formation of a Benzenonium Intermediate : The electrophile attacks the π-electron system of the biphenyl ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as a benzenonium ion (or Wheland intermediate). lumenlearning.comlibretexts.org

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic ring. lumenlearning.com

The first step, the formation of the high-energy benzenonium intermediate, is the rate-determining step of the reaction. lumenlearning.com

Direct bromination is a common method for synthesizing PBBs and is a practical application of electrophilic aromatic substitution. nih.gov This technique involves reacting biphenyl with elemental bromine (Br₂) or bromine chloride (BrCl) in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum chloride (AlCl₃). lumenlearning.comnih.gov The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the biphenyl ring. lumenlearning.com

Commercial production of PBB mixtures has historically involved this direct bromination process. For instance, biphenyl can be dissolved in a solvent like ethylene (B1197577) bromide and reacted with bromine using an aluminum chloride or bromide catalyst. nih.gov Another process uses a stoichiometric excess of bromine chloride with an iron or Friedel-Crafts catalyst to achieve higher levels of bromination, such as in the production of decabromobiphenyl (B1669990). nih.gov A process for selectively brominating biphenyl at the para positions involves reacting biphenyl with bromine chloride (BrCl). google.com

Table 1: Key Parameters in Direct Bromination of Biphenyls

| Parameter | Description | Relevance to Synthesis | Source |

| Substrate | Biphenyl | The core structure to be brominated. | nih.gov |

| Brominating Agent | Bromine (Br₂), Bromine Chloride (BrCl) | The source of bromine atoms for substitution. | nih.govgoogle.com |

| Catalyst | Iron (Fe), Aluminum Chloride (AlCl₃), Iron(III) Halides (FeBr₃) | Activates the brominating agent to create a strong electrophile. | lumenlearning.comnih.gov |

| Solvent | Ethylene Bromide, Chloroform | Provides the medium for the reaction. | nih.govwikipedia.org |

| Stoichiometry | Ratio of brominating agent to biphenyl | Controls the average number of bromine atoms added per biphenyl molecule. | nih.gov |

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring in a position that may not be accessible through direct substitution. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of an aromatic primary amine into a diazonium salt, which is then displaced by a nucleophile, such as bromide, in the presence of a copper(I) salt catalyst (e.g., CuBr). wikipedia.orgnih.gov

The general mechanism involves:

Diazotization : An aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ and HBr) to form an aryl diazonium salt. youtube.com

Radical-Nucleophilic Substitution : The diazonium salt reacts with the copper(I) bromide catalyst. This is believed to proceed via a single-electron transfer, forming an aryl radical and releasing nitrogen gas. The aryl radical then reacts with a bromide from a copper(II) species to yield the final aryl bromide product and regenerate the copper(I) catalyst. wikipedia.orgyoutube.com

This method allows for the synthesis of specific PBB congeners that would be difficult to isolate from the complex mixtures produced by direct bromination. For example, research quantities of 2,3,3',4,4',5-Hexabromobiphenyl can be synthesized through the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. nih.gov

Unintentional Formation of Polybrominated Biphenyls

PBBs, including this compound, are not only intentionally synthesized but are also formed as unintentional byproducts in various industrial and high-temperature processes. wikipedia.org

PBBs can be generated as impurities during the manufacture of other brominated compounds. nih.gov A notable example is the formation of PBBs during the production of decabromodiphenyl oxide, a brominated flame retardant. This occurs when the diphenyl oxide starting material contains biphenyl as an impurity, which then becomes brominated during the process. nih.gov Similarly, commercial PBB mixtures like Firemaster® have been found to contain impurities such as polybrominated naphthalenes, likely formed from the bromination of naphthalene (B1677914) present in the industrial-grade biphenyl feedstock. nih.gov

The thermal degradation of materials containing brominated flame retardants (BFRs) is a significant source of unintentionally formed PBBs. inchem.orgcdc.gov When consumer products such as plastics from electronics, textiles, or polyurethane foams are incinerated or involved in accidental fires, the BFRs within them can break down and reform into other hazardous compounds. inchem.orgresearchgate.net

During combustion and pyrolysis, PBBs can be formed. nih.gov Furthermore, these high-temperature conditions can lead to the formation of even more toxic polybrominated dibenzofurans (PBDFs) from PBBs. inchem.orgnih.govwho.int For instance, the pyrolysis of the commercial PBB mixture FireMaster FF-1 has been shown to produce tetrabromodibenzofurans and pentabromodibenzofurans. nih.gov The presence of both chlorine and bromine during combustion can also lead to the formation of mixed polybromochloro-biphenyls (PXBs). nih.gov

Table 2: Conditions Leading to Unintentional PBB Formation

| Formation Pathway | Process Description | Precursors | Resulting Compounds | Source |

| Industrial Byproduct | Impurities in starting materials become brominated during chemical manufacturing. | Biphenyl in diphenyl oxide feedstock. | PBBs in decabromodiphenyl oxide products. | nih.gov |

| Combustion/Pyrolysis | Incomplete combustion or thermal decomposition of consumer and industrial waste. | Products containing BFRs (e.g., PBBs, PBDEs). | PBBs, Polybrominated dibenzofurans (PBDFs), Polybromochloro-biphenyls (PXBs). | nih.govinchem.orgnih.govnih.gov |

| Incineration | Disposal of PBB-containing materials via high-temperature burning. | Waste plastics, textiles, electronics. | PBBs, PBDFs, and other toxic derivatives. | inchem.orgcdc.gov |

Environmental Transport, Distribution, and Fate Dynamics

Environmental Release Sources and Pathways

The presence of 2,3,3',4,4',5-Hexabromobiphenyl in the environment is not a natural phenomenon but a direct result of human industrial activities. pops.int Its release is primarily linked to its production and use as a flame retardant and subsequent entry into waste streams.

Legacy Contamination from Manufacturing and Accidental Releases

Polybrominated biphenyls (PBBs), the chemical family to which this compound belongs, were commercially produced as flame retardants. One of the most notable commercial mixtures was FireMaster®, which contained various PBB congeners. pops.int The manufacturing process itself was a source of environmental release. For instance, the Michigan Chemical Corporation plant in St. Louis, Michigan, was the sole producer of the hexabromobiphenyl product FireMaster® BP-6. pops.int Studies have shown that the areas surrounding this former plant still exhibit elevated levels of PBBs in the soil and ecosystem decades after production ceased. researchgate.netmalph.org

A significant and well-documented case of accidental release is the Michigan PBB contamination incident of 1973. The Michigan Chemical Corporation accidentally shipped PBB, under the trade name FireMaster®, instead of a magnesium oxide-based nutritional supplement to a livestock feed plant. emory.edumichigan.gov This led to the widespread contamination of cattle, pigs, and chickens across the state. emory.edu Consequently, PBBs entered the food chain, exposing the human population through the consumption of contaminated meat, dairy, and egg products. michigan.govmichigan.gov This event underscores how accidental releases can lead to extensive and long-lasting environmental contamination.

The disposal of waste from manufacturing processes also contributed to environmental contamination. Effluent discharges from the Michigan Chemical Corporation plant into the nearby Pine River resulted in significant contamination of the river's water, sediment, and biota. epa.govepa.gov

Table 1: Documented PBB Concentrations in Environmental Media near the Michigan Chemical Plant Site

| Sample Type | Location | Concentration | Reference |

|---|---|---|---|

| Tree Bark | Within 10 km of Velsicol Superfund site, St. Louis, MI | 43 ng/g lipid weight | researchgate.net |

| Tree Bark | >10 km from Velsicol Superfund site, St. Louis, MI | 0.36 ng/g lipid weight | researchgate.net |

| River Water | Pine River downstream of plant (1974) | 0.01-0.07 µg/L | epa.gov |

| River Sediment | Pine River downstream of plant (1974-1977) | Up to 1.33 ppm in some samples | epa.gov |

| Fish (Carp) | Pine River immediately below plant (1974) | Up to 1.33 ppm (wet weight) | epa.gov |

Emissions from E-waste Dismantling and Other Anthropogenic Activities

In the post-manufacturing era, a primary source of PBB release into the environment is the dismantling and disposal of electronic waste (e-waste). PBBs were used as flame retardants in the plastics of electronic products such as computer monitors and televisions. nih.gov Informal e-waste recycling activities, which are prevalent in some developing countries, often involve crude methods like manual dismantling, open burning, and acid leaching to recover valuable metals. nih.gov These processes are inefficient and lead to the release of hazardous substances, including PBBs, into the environment.

During these recycling activities, PBBs can be released into the air as dust and fumes, and can contaminate the soil and water in the vicinity of these operations. nih.gov Studies conducted at e-waste recycling sites have shown elevated concentrations of various brominated flame retardants in environmental samples, indicating a significant pathway for these legacy chemicals to re-enter the environment. For example, dust from e-waste workshops has been found to contain high levels of heavy metals and brominated compounds. nih.gov While specific data for this compound is often limited, the presence of other PBBs and related polybrominated diphenyl ethers (PBDEs) in high concentrations at these sites points to e-waste as a significant ongoing source of PBB pollution. researchgate.netresearchgate.net

Table 2: Concentrations of Related Brominated Flame Retardants in Dust from E-waste Recycling Workshops

| Compound Group | Location | Concentration Range in Dust | Reference |

|---|---|---|---|

| PBDEs | E-waste workshops, Nigeria | 100s to 1000s of times higher than control sites | nih.gov |

| Novel Brominated Flame Retardants (NBFRs) | E-waste workshops, Central China | 1.23 to 680 µg/g | researchgate.net |

| PBDEs | E-waste workshops, China | 0.45-28 µg/g | researchgate.net |

Distribution and Partitioning in Environmental Compartments

Once released, this compound exhibits behaviors characteristic of persistent organic pollutants (POPs), including long-range transport and partitioning into various environmental compartments.

Atmospheric Transport and Deposition Mechanisms

Although hexabromobiphenyl has a low vapor pressure, it can be subject to long-range atmospheric transport. pops.int This transport is facilitated by the chemical's tendency to adsorb onto airborne particulate matter. pops.int Once in the atmosphere, these particles can be carried by wind currents over vast distances. Evidence for this long-range transport comes from the detection of hexabromobiphenyl in the wildlife of remote regions like the Arctic, far from any known production or major use areas. pops.int

Deposition from the atmosphere occurs through both wet and dry mechanisms. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain or snow), while dry deposition is the settling of airborne particles onto surfaces. The average PCB bulk deposition flux has been measured as 6,020 ± 4,350 pg/m² day, with higher fluxes during rainy periods, illustrating the role of precipitation in atmospheric clearance. nih.gov While specific deposition flux data for this compound are scarce, data for other POPs like PCDD/Fs show average dry deposition fluxes in the range of 272.5 to 460.5 pg WHO2005-TEQ m–2 month–1 in some urban areas, indicating that atmospheric deposition is a significant pathway for the distribution of these persistent compounds. aaqr.org

Sorption to Soil and Sediment Particles

This compound has a high octanol-water partition coefficient (log Kow), estimated to be around 6.39, and low water solubility. pops.int These physicochemical properties indicate that it is highly lipophilic and hydrophobic, meaning it has a strong affinity for organic matter and a tendency to move out of the water phase. Consequently, when released into aquatic or terrestrial environments, it readily sorbs to organic matter in soil and sediment. pops.int

Occurrence in Aquatic Systems and Biota

Due to its persistence and hydrophobicity, this compound and other PBB congeners are found in aquatic ecosystems worldwide. They can enter aquatic systems through runoff from contaminated soils, atmospheric deposition, and direct effluent discharges. pops.int Once in the water, the compound partitions from the water column to sediment and is taken up by aquatic organisms.

The lipophilic nature of hexabromobiphenyl leads to its bioaccumulation in the fatty tissues of organisms. pops.int This process is magnified up the food chain (biomagnification), resulting in higher concentrations in organisms at higher trophic levels. pops.int Numerous studies have documented the presence of PBBs in a variety of aquatic biota. For example, experimentally determined bioconcentration factors (BCFs) for hexabromobiphenyl in fathead minnows have been reported to be as high as 18,100. pops.int

Table 3: Concentrations of Hexabromobiphenyl Congeners in Aquatic Biota

| Species | Location | Congener(s) | Concentration | Reference |

|---|---|---|---|---|

| Ringed Seal | Svalbard | Firemaster BP-6 | 4 µg/kg lipid | pops.int |

| Guillemot (muscle) | Svalbard | Firemaster BP-6 | 50 µg/kg lipid | pops.int |

| Seal | Spitsbergen (Norway) | PBB 153 | 0.8 µg/kg fat | pops.int |

| Large Char | Bear Island, Barents Sea | PBB 153 | 4.11-51.5 µg/kg lipid | pops.int |

| Lake Trout | Great Lakes, USA | PBB 153 | 0.189-2.083 µg/kg wet weight | pops.int |

| Fish | German and Swedish Rivers | PBB 153 | 0.3-0.6 µg/kg lipid | pops.int |

| Marine Fish | Baltic and North Seas | PBBs (various) | 0.2-2.4 µg/kg lipid (for PBB 153) | pops.int |

| Seals | Baltic and North Seas | PBBs (various) | 0.4-26 µg/kg lipid (for PBB 153) | pops.int |

Environmental Persistence and Degradation Processes of this compound

The environmental fate of this compound, a member of the polybrominated biphenyls (PBBs) class of compounds, is largely dictated by its inherent resistance to degradation. pops.int PBBs are recognized as persistent organic pollutants (POPs) due to their stability and tendency to remain in the environment for extended periods. wikipedia.org The degradation of these compounds through purely abiotic chemical reactions, excluding photochemical processes, is generally considered to be an unlikely pathway. pops.int This persistence allows for their long-range environmental transport and subsequent accumulation in various environmental compartments.

Photochemical Transformation Pathways

Photodegradation, or the breakdown of compounds by light, represents a significant abiotic degradation pathway for polybrominated biphenyls in the environment. pops.intnih.gov This process typically involves the reductive debromination of the PBB molecule, where bromine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov

The debromination process is not random. Studies on various PBBs indicate that the position of the bromine atoms on the biphenyl (B1667301) rings influences the rate and pathway of degradation. Reductive debromination often occurs preferentially on the benzene (B151609) ring that possesses a higher number of bromine substituents. nih.gov Furthermore, the specific arrangement of bromine atoms (ortho-, meta-, para-) affects which bromine is removed first. nih.gov For some congeners, para-bromine substituents have been observed to be preferentially removed. nih.gov Theoretical studies suggest that the debromination sequence is dependent on the specific brominated arrangement pattern rather than just the position. nih.gov

Interactive Data Table: Representative Photodegradation Half-Lives of Selected PBBs

| PBB Congener | Chemical Name | Half-life (hours) | Conditions |

| PBB-183 | 2,2',3,4,4',5',6-Heptabromobiphenyl | 0.26 | UV light in hexane |

| PBB-100 | 2,2',4,4',6-Pentabromobiphenyl | 6.46 | UV light in hexane |

Note: This table presents data for other PBB congeners to illustrate the range of photodegradation rates and is not specific to this compound.

Research on the photochemical debromination of decabromobiphenyl (B1669990) (PBB-209) has led to the identification of numerous hexa- to nonabrominated congeners as reaction products. nih.gov This demonstrates that the photolytic process can generate a complex array of PBBs that were not originally present in the initial mixture. nih.gov The formation of these lower brominated byproducts is significant as they may exhibit different toxicological profiles and environmental behaviors compared to the parent compound. pops.int

Microbial Degradation and Bioremediation Principles

Microbial processes can also contribute to the breakdown of PBBs in the environment, although these transformations are generally slow. The effectiveness of microbial degradation is highly dependent on the environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions (in the presence of oxygen), the microbial degradation of highly brominated PBBs is generally limited. nih.govnih.gov The high degree of bromination can hinder the enzymatic attack by aerobic microorganisms. nih.gov Studies on polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, have shown that aerobic bacteria are more effective at degrading less chlorinated congeners. nih.gov

In contrast, anaerobic conditions (in the absence of oxygen) are more conducive to the initial breakdown of highly brominated PBBs. asm.org Anaerobic microorganisms have demonstrated the ability to reductively debrominate these compounds, a process that is crucial for their further degradation. asm.org

The primary mechanism of anaerobic microbial degradation of highly brominated PBBs is reductive debromination. nih.gov This process involves the removal of bromine atoms, which are replaced by hydrogen atoms, leading to the formation of less brominated congeners. This is a critical first step, as the resulting lower brominated biphenyls can be more susceptible to further degradation, potentially even under aerobic conditions. asm.org

Studies have shown that the debromination is selective, with meta- and para-positioned bromines being more readily removed by anaerobic microorganisms due to lower steric hindrance. wikipedia.org The process can lead to the accumulation of specific lower brominated congeners. While specific studies on this compound were not found, research on other PBBs provides a model for these mechanisms.

Interactive Data Table: Examples of Microbial Reductive Debromination of PBBs

| Parent PBB Congener | Microbial Consortium | Key Lower Brominated Products |

| PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) | Anaerobic microorganisms | Tetrabromobiphenyls (PBB-47, PBB-49, PBB-52) |

| Aroclor 1221 (a mixture of PCBs) | Arctic soil microflora | Mono-, di-, and some trichlorobiphenyls |

Note: This table provides examples from studies on other PBBs and PCBs to illustrate the process of reductive debromination and is not specific to this compound.

Formation of Polybrominated Dibenzofurans (PBDFs) from PBB Precursors

Polybrominated biphenyls (PBBs), including the congener this compound, are recognized as precursors to polybrominated dibenzofurans (PBDFs), a group of compounds that can exhibit greater toxicity. The transformation from PBBs to PBDFs is not a spontaneous process but is induced by specific environmental conditions, primarily involving high temperatures and the presence of oxygen. This conversion is a significant aspect of the environmental fate of PBBs, as it can lead to the formation of more hazardous byproducts.

The primary pathways for the formation of PBDFs from PBBs are thermal and photochemical degradation. During processes such as uncontrolled burning of waste containing PBB-laden materials or industrial fires, the necessary energy for the chemical transformation is provided.

Mechanism of Formation

Research into the transformation of PBBs indicates that their oxidation is a key pathway for the creation of PBDFs. The combustion of PBBs can lead to the formation of PBDFs through a complex series of reactions. One proposed mechanism involves an initial reaction where an oxygen molecule interacts with the PBB structure. For a similar compound, PBB-153, the proposed combustion oxidation pathway begins with O2 replacing a bromine atom to form a superoxide (B77818) radical. Following this, an oxygen atom attaches to the other benzene ring, leading to the formation of a pentacyclic (five-membered ring) intermediate. This intermediate then undergoes the breaking of the O-O bond and other rearrangements to yield the final, stable PBDF molecule.

Research Findings on PBDF Formation

Laboratory studies have provided quantitative data on the conversion of PBBs to PBDFs under thermal stress. In one key study, the commercial PBB fire retardant mixture, FireMaster FF-1, was subjected to pyrolysis at temperatures between 380-400°C for 20 minutes in open glass tubes, allowing for interaction with atmospheric oxygen. The analysis of the resulting residue confirmed the formation of both tetrabrominated and pentabrominated dibenzofurans.

The table below summarizes the yields of PBDFs produced during this experiment. The yields are calculated based on the initial mass of the PBB material used.

| Product Formed | Conditions | Yield (ppm, parts per million) | Reference |

|---|---|---|---|

| Tetrabromodibenzofurans (TBDFs) | Pyrolysis at 380-400°C in open air | 40 | nih.gov |

| Pentabromodibenzofurans (PeBDFs) | Pyrolysis at 380-400°C in open air | 4 | nih.gov |

| Tetrabromodibenzofurans (TBDFs) | Pyrolysis at 380-400°C under Nitrogen | < 1 (Trace levels) | nih.gov |

Mechanistic Toxicological Investigations

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

2,3,3',4,4',5-Hexabromobiphenyl is recognized as a mixed-type inducer of microsomal drug-metabolizing enzymes, exhibiting characteristics of both 3-methylcholanthrene (B14862) and phenobarbital-type inducers. nih.gov Its activity as a 3-methylcholanthrene-type inducer implicates the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, a critical cellular signaling cascade that responds to a variety of environmental contaminants. nih.govnih.gov

The initiation of the canonical AhR signaling pathway occurs when a ligand, such as this compound, binds to the receptor within the cell's cytoplasm. nih.gov In its inactive state, the AhR is part of a multiprotein complex that includes two 90 kDa heat shock proteins (HSP90), the AHR-interacting protein (AIP), and the co-chaperone p23. nih.govmdpi.com

The binding of the ligand to the AhR's PAS-B domain induces a conformational change in the receptor complex. nih.govescholarship.org This change exposes a nuclear localization sequence (NLS) on the AhR, facilitating its translocation from the cytoplasm into the nucleus. nih.govnih.gov Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT), another bHLH-PAS protein. nih.govnih.govmdpi.com This ligand:AhR:ARNT complex is the transcriptionally active form of the receptor. nih.gov

Table 1: Key Steps in AhR Pathway Activation

| Step | Description | Cellular Location | Key Molecules Involved |

|---|---|---|---|

| 1. Ligand Binding | The compound binds to the AhR. | Cytoplasm | This compound, AhR, HSP90, AIP, p23 |

| 2. Conformational Change | Ligand binding causes a structural change in the AhR complex, exposing the NLS. | Cytoplasm | AhR Complex |

| 3. Nuclear Translocation | The ligand-bound AhR complex moves into the nucleus. | Cytoplasm to Nucleus | AhR Complex |

| 4. Heterodimerization | AhR dissociates from its chaperones and partners with ARNT. | Nucleus | AhR, ARNT |

The primary and most well-characterized downstream effect of AhR activation is the transcriptional upregulation of a battery of genes, notably those encoding for xenobiotic metabolizing enzymes. nih.gov The activated AhR:ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs), located in the promoter regions of target genes. nih.govnih.gov

Binding of the complex to DREs initiates the recruitment of coactivators and the general transcriptional machinery, leading to increased gene expression. mdpi.com Among the most prominently induced genes are members of the Cytochrome P450 family 1 (CYP1), including CYP1A1 and CYP1A2. nih.govnih.gov These enzymes play a crucial role in the metabolism of a wide array of foreign compounds, including polycyclic aromatic hydrocarbons and halogenated biphenyls. nih.gov The induction of these enzymes is a key adaptive response to chemical exposure, aimed at detoxifying and eliminating the foreign substance. nih.gov

Table 2: AhR-Mediated Upregulation of CYP Enzymes

| Enzyme | Gene Location (Human) | Function | Induction Mechanism |

|---|---|---|---|

| CYP1A1 | Chromosome 15q24.1 nih.gov | Metabolism of xenobiotics, particularly polycyclic aromatic hydrocarbons. nih.gov | AhR:ARNT complex binds to DREs in the promoter region. nih.gov |

| CYP1A2 | Chromosome 15q24.1 researchgate.net | Metabolism of xenobiotics, including aromatic amines and some pharmaceuticals. nih.gov | Shares a regulatory region with CYP1A1; induced via AhR:ARNT binding to DREs. nih.govresearchgate.net |

Beyond the induction of CYP1 enzymes, the activation of the AhR pathway by ligands like this compound can modulate the expression of a diverse array of genes, leading to a wide range of biological and toxicological effects. nih.govmdpi.com The specific set of genes affected can be ligand- and cell-type-specific. mdpi.com

Research has shown that AhR activation can influence genes involved in:

Cell Adhesion and Matrix Remodeling: The AhR pathway can alter the expression of extracellular matrix proteins and matrix metalloproteinases (MMPs), which are crucial for tissue structure and morphogenesis. nih.gov

Immune Response: The AhR is a key modulator of immune cell differentiation and function, and its activation can alter inflammatory responses and immune tolerance. nih.govnih.gov

Lipid Metabolism: The AhR has been shown to regulate genes involved in lipid and sphingolipid metabolism. ikenaoncology.com

Cell Cycle and Proliferation: The AhR can interact with other signaling pathways to influence cell cycle progression and apoptosis. mdpi.com

The AhR Repressor (AHRR) is also a target gene of the AhR, creating a negative feedback loop that helps to control the duration and intensity of the receptor's activity. nih.govnih.gov

Endocrine System Modulation Mechanisms

Polyhalogenated biphenyls are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of hormonal systems. nih.govresearchgate.net this compound is expected to share these properties, primarily through its interaction with thyroid hormone signaling.

One of the primary mechanisms of endocrine disruption by compounds like this compound is the alteration of thyroid hormone homeostasis. nih.gov This can occur through several interconnected pathways. For instance, related polychlorinated biphenyls (PCBs) have been shown to induce inflammatory responses in the thyroid gland through AhR activation, which can subsequently interfere with the expression of the sodium/iodide symporter (NIS). nih.gov The NIS protein is essential for iodide uptake into the thyroid, a critical first step in thyroid hormone synthesis. nih.gov Disruption of this process can lead to reduced hormone production.

Furthermore, the induction of hepatic enzymes, such as certain UDP-glucuronosyltransferases (UGTs) via pathways that can be co-regulated with AhR activation, can increase the metabolic clearance of thyroid hormones (specifically thyroxine, T4), leading to lower circulating levels and disrupting the sensitive feedback mechanisms of the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov

The ability of certain EDCs to interfere with hormone signaling is partly due to their structural similarity to endogenous hormones. nih.gov While the parent compound this compound does not closely resemble thyroid hormones, its hydroxylated metabolites can. These metabolites, formed by the action of CYP enzymes, can possess a phenolic structure that mimics that of thyroid hormones T3 (triiodothyronine) and T4 (thyroxine).

This structural similarity allows the metabolites to:

Bind to Thyroid Hormone Transport Proteins: Hydroxylated PBBs can compete with T4 for binding sites on transport proteins like transthyretin (TTR), displacing the natural hormone and potentially altering its availability to tissues and increasing its metabolic clearance.

Interact with Thyroid Hormone Receptors (TRs): Although the affinity is generally lower than that of the endogenous hormones, these metabolites may bind to thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors. nih.gov Such binding can either mimic (agonist) or block (antagonist) the action of the natural hormone, leading to inappropriate regulation of thyroid hormone-responsive genes that are critical for development and metabolism. nih.gov

The thyroid stimulating hormone receptor (TSHR) is another potential target for EDCs, although direct ligand effects on TRs and TSHRs by environmental chemicals appear to be limited to specific structural classes. nih.govnih.govbiorxiv.orgrsc.org

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PBB |

| 3-methylcholanthrene | 3-MC |

| Phenobarbital | PB |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| Triiodothyronine | T3 |

| Thyroxine | T4 |

Cellular and Biochemical Perturbations

The toxicological profile of this compound (PBB-156) is rooted in its ability to interact with and disrupt fundamental cellular processes. As a member of the polybrominated biphenyl (B1667301) (PBB) family, its mechanisms of toxicity often involve pathways common to other halogenated aromatic hydrocarbons. The predominant mechanism is believed to be the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. encyclopedia.pubnih.govnih.govnih.gov The binding and activation of AhR initiate a cascade of gene expression changes that can affect biochemical pathways, cell cycle, morphogenesis, and the oxidative stress response, leading to a variety of toxic outcomes. nih.gov

Activation of the aryl hydrocarbon receptor (AhR) by exogenous ligands is known to interfere with normal cell cycle progression and developmental processes (morphogenesis). nih.govnih.gov The AhR signaling pathway can influence the expression of genes that regulate cell proliferation, differentiation, and apoptosis. wikipedia.org For instance, AhR activation has been shown to cause a G1-phase cell cycle arrest by interacting with retinoblastoma protein (pRB) and inhibiting the E2F transcription factor, which is crucial for the G1- to S-phase transition. nih.gov

Furthermore, the AhR pathway plays a role in normal development, and its dysregulation by external compounds can lead to morphogenetic defects. nih.gov Animal models have demonstrated that proper AhR function is important for the development of various tissues, and activation by xenobiotics can disrupt these processes, potentially leading to developmental toxicity. nih.govwikipedia.org While the specific effects of this compound on cell cycle and morphogenesis have not been extensively detailed in dedicated studies, its activity as an AhR ligand suggests it likely shares the capacity of other PBBs to perturb these critical cellular events.

The interaction of PBBs with the AhR is strongly linked to the induction of oxidative stress. encyclopedia.pubnih.govencyclopedia.pub Activation of the AhR can lead to a pro-oxidant state through the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. encyclopedia.pubnih.gov These enzymes, while involved in metabolizing xenobiotics, can also produce reactive oxygen species (ROS) as byproducts of their catalytic cycle. encyclopedia.pubnih.gov An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to vital macromolecules such as DNA, lipids, and proteins. encyclopedia.pubnih.govencyclopedia.pub

The AhR signaling pathway has a dual role in the oxidative stress response. Besides inducing pro-oxidant enzymes, it can also modulate the expression of antioxidant genes, such as those regulated by the transcription factor Nrf2. encyclopedia.pubnih.govnih.gov However, the activation of AhR by persistent environmental contaminants like PBBs is often associated with a shift in the cellular redox balance towards oxidative stress. encyclopedia.pubnih.gov This sustained oxidative stress is a key mechanism contributing to the broader toxicity of these compounds. Although direct experimental evidence detailing the specific oxidative stress response pathways activated by this compound is limited, its demonstrated ability to activate AhR-dependent processes implies a high potential for inducing such a response.

The liver is a primary target organ for PBB toxicity, and this compound has been identified as a potent modulator of hepatic biochemical processes. encyclopedia.pub Research has shown that this specific congener is a powerful inducer of hepatic microsomal drug-metabolizing enzymes in rats. encyclopedia.pub

Studies have demonstrated that administration of this compound leads to a dose-dependent increase in the activity of key monooxygenases and the concentration of cytochrome P-450. encyclopedia.pub Specifically, it elevates the activity of benzo[a]pyrene (B130552) (B[a]P) hydroxylase and 4-chlorobiphenyl (B17849) (4-CBP) hydroxylase. encyclopedia.pub This induction of enzymatic activity is accompanied by an increase in a specific form of cytochrome P-450, identified as cytochrome P-448, which is the major form induced by 3-methylcholanthrene. encyclopedia.pub This classifies this compound as a 3-methylcholanthrene-type inducer. encyclopedia.pub This induction pattern is consistent with its ability to bind to the cytosolic AhR, the receptor responsible for mediating the induction of cytochrome P-448. encyclopedia.pub

Hepatic Enzyme Induction by this compound

| Enzyme/Protein | Effect Observed | Induction Type | Reference |

|---|---|---|---|

| Benzo[a]pyrene hydroxylase | Dose-dependent increase in activity | 3-Methylcholanthrene-type | encyclopedia.pub |

| 4-Chlorobiphenyl hydroxylase | Dose-dependent increase in activity | 3-Methylcholanthrene-type | encyclopedia.pub |

| Cytochrome P-450 | Dose-dependent increase in concentration | 3-Methylcholanthrene-type | encyclopedia.pub |

| Cytochrome P-448 | Dose-dependent intensification of protein band | 3-Methylcholanthrene-type | encyclopedia.pub |

Advanced Analytical Chemistry Methodologies

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of 2,3,3',4,4',5-Hexabromobiphenyl involves the extraction of the analyte from the sample matrix. Given the complexity of matrices like soil, sediment, and biological tissues, a robust sample preparation protocol is paramount to remove interfering substances and concentrate the target compound.

Commonly employed extraction techniques include:

Soxhlet Extraction: A classic and exhaustive extraction method, often used for solid samples. memberclicks.net It involves continuous washing of the sample with a suitable solvent, such as a hexane/acetone or methylene (B1212753) chloride/acetone mixture. thermofisher.com

Accelerated Solvent Extraction (ASE): A more modern and automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. thermofisher.com

Solid-Phase Extraction (SPE): This technique is frequently used for sample cleanup and concentration after initial extraction. nih.gov It utilizes a solid adsorbent to selectively retain the analyte while allowing interfering compounds to pass through. For PBB analysis, cartridges containing materials like activated silica (B1680970) gel are often employed. nih.gov

Liquid-Liquid Extraction (LLE): This method is suitable for liquid samples, such as water or serum, where the analyte is partitioned from the sample matrix into an immiscible organic solvent. oup.com

Following extraction, a cleanup step is often necessary to remove lipids, sulfur, and other co-extracted materials that can interfere with chromatographic analysis. memberclicks.net This may involve techniques like gel permeation chromatography (GPC) or the use of acid- or base-treated silica gel. chromatographyonline.com

Table 1: Common Sample Preparation and Extraction Techniques for PBB-155

| Technique | Matrix Applicability | Description | Advantages | Disadvantages |

| Soxhlet Extraction | Solid (Soil, Sediment, Tissue) | Continuous extraction with a cycling solvent. memberclicks.net | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. thermofisher.com |

| Accelerated Solvent Extraction (ASE) | Solid (Soil, Sediment, Tissue) | Extraction with solvents at elevated temperature and pressure. thermofisher.com | Fast, automated, reduced solvent use. thermofisher.com | High initial instrument cost. |

| Solid-Phase Extraction (SPE) | Liquid (Water, Serum), Extracts | Analyte is adsorbed onto a solid phase from a liquid sample. nih.gov | Selective, can concentrate analyte, low solvent use. nih.gov | Can be prone to matrix effects. |

| Liquid-Liquid Extraction (LLE) | Liquid (Water, Serum) | Partitioning of analyte between two immiscible liquid phases. oup.com | Simple, inexpensive. | Can be labor-intensive, may form emulsions. |

High-Resolution Chromatographic Separation and Detection

High-resolution chromatography is essential for separating complex mixtures of PBB congeners, allowing for the specific identification and quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of PBBs. chromatographyonline.com In GC, the extracted and cleaned-up sample is vaporized and passed through a long, thin capillary column. The separation of different PBB congeners is based on their boiling points and interactions with the stationary phase coating the column. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information. chromatographyonline.com The use of high-resolution capillary columns is crucial for separating the numerous PBB isomers. epa.gov

For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. oup.comthermofisher.com This technique involves multiple stages of mass analysis, which helps to reduce background noise and improve the detection of trace-level contaminants in complex matrices. thermofisher.com

Gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) is another powerful tool for the analysis of PBBs. nih.gov TOF mass analyzers measure the mass-to-charge ratio of ions by determining the time it takes for them to travel a fixed distance. This technique offers very high data acquisition rates, which is particularly advantageous for comprehensive two-dimensional gas chromatography (GCxGC), a technique that provides enhanced separation of complex mixtures. nih.gov High-resolution GC-TOF-MS can provide accurate mass measurements, which aids in the confident identification of unknown compounds. nih.gov

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method for achieving highly accurate and precise quantitative results. nih.govrsc.org This technique involves adding a known amount of an isotopically labeled internal standard of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and cleanup. osti.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. osti.gov

Congener-Specific Identification and Quantification Strategies

The toxicity and environmental behavior of PBBs can vary significantly between different congeners. Therefore, congener-specific analysis is crucial for a thorough risk assessment. The identification of individual PBB congeners, including this compound, relies on the comparison of their gas chromatographic retention times and mass spectra with those of authentic certified reference standards. epa.gov High-resolution capillary GC columns are essential for separating the often co-eluting congeners. epa.gov

In a study of marine biota, several hexabromobiphenyl congeners were identified, with PBB-155 being a prominent isomer in samples from the European continent. nih.gov This highlights the importance of congener-specific methods to understand the different sources and metabolic pathways of PBBs in the environment. nih.gov

Table 2: Key Parameters for Congener-Specific Analysis of PBB-155

| Parameter | Description | Importance |

| Retention Time | The time it takes for a compound to travel through the GC column. | A key identifier for a specific congener when compared to a standard. |

| Mass Spectrum | A pattern of ion fragments produced by a compound in the mass spectrometer. | Provides a "fingerprint" for compound identification. |

| Certified Reference Material | A highly pure standard of a known compound. | Essential for accurate identification and quantification. sigmaaldrich.comaccustandard.comaccustandard.com |

| High-Resolution Capillary Column | A GC column with a very narrow internal diameter and a thin film of stationary phase. | Necessary to separate the large number of PBB congeners. epa.gov |

Quality Assurance and Quality Control (QA/QC) Protocols

Strict quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability and accuracy of analytical data for PBBs. gov.bc.ca These protocols should be implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: Analyzing a sample that contains all the reagents used in the analysis but no sample matrix. This helps to identify any contamination introduced during the analytical process. researchgate.net

Field Blanks: A sample that is exposed to the sampling environment to assess potential contamination during sample collection. newmoa.org

Spiked Samples/Matrix Spikes: Adding a known amount of the analyte to a real sample to assess the accuracy and recovery of the method in a specific matrix. newmoa.org

Laboratory Control Samples (LCS): A well-characterized matrix (e.g., clean sand or water) spiked with a known concentration of the analyte. This is used to monitor the performance of the analytical method. newmoa.org

Surrogate Standards: Adding a compound that is chemically similar to the analyte but not expected to be in the sample to every sample to monitor the efficiency of the extraction and cleanup steps. newmoa.org

Internal Standards: Adding a known amount of a compound (often an isotopically labeled version of the analyte) to every sample just before analysis to correct for variations in instrument response. newmoa.org

Participation in Inter-laboratory Studies: Regularly analyzing certified reference materials or participating in round-robin tests to assess the laboratory's performance against other laboratories. gov.bc.ca

By adhering to these rigorous QA/QC protocols, laboratories can produce high-quality, defensible data on the presence and concentration of this compound in environmental and biological samples.

Regulatory Science and Future Research Directions

Academic Implications of International Conventions and Regulations (e.g., Stockholm Convention)

The listing of hexabromobiphenyl, including the specific congener 2,3,3',4,4',5-hexabromobiphenyl (PBB-153), under international conventions such as the Stockholm Convention on Persistent Organic Pollutants (POPs) has profound implications for the direction and focus of academic research. pops.intnaturvardsverket.sewikipedia.org The primary goal of the Stockholm Convention is to eliminate or restrict the production and use of POPs to protect human health and the environment. wikipedia.orgkemi.se Hexabromobiphenyl is listed in Annex A of the convention, which calls for the cessation of all production and use. pops.intgovernment.bg This regulatory action catalyzes research in several key areas.

Firstly, it necessitates comprehensive global monitoring studies to track the environmental levels and long-range transport of PBB-153. pops.intnaturvardsverket.se Evidence of PBB-153 in Arctic wildlife, far from its original sources, underscores its high potential for long-range environmental transport and necessitates continued academic investigation into its atmospheric and oceanic distribution patterns. pops.intnaturvardsverket.se

Secondly, the ban on production stimulates research into the identification and characterization of remaining sources of PBB-153 in the environment. This includes investigations into emissions from waste streams, landfills, and the recycling of products containing PBBs, as they were used as flame retardants in various materials like ABS plastics and polyurethane foam. pops.intpops.int

Thirdly, the regulatory status of PBB-153 encourages the development and validation of sensitive analytical methods for its detection in various environmental matrices and biological tissues. This is crucial for enforcing regulations and for understanding human and ecosystem exposure.

Finally, the overarching goal of the Stockholm Convention to protect human health drives academic research into the health effects of PBB-153 exposure, particularly at low levels, and the efficacy of the convention's measures in reducing these risks over time.

| International Convention | Regulatory Action for Hexabromobiphenyl | Key Academic Implications |

| Stockholm Convention | Listed in Annex A for elimination of production and use. pops.intgovernment.bg | Global monitoring of environmental levels and long-range transport. pops.intnaturvardsverket.se |

| Identification of remaining environmental sources (e.g., waste streams). pops.intpops.int | ||

| Development of advanced analytical detection methods. | ||

| Research on health effects of low-level exposure. | ||

| CLRTAP Protocol on POPs | Phase-out of all production and uses. pops.int | Similar to Stockholm Convention, with a focus on atmospheric transport. |

| Rotterdam Convention | Included for Prior Informed Consent procedure. pops.int | Research on international trade and movement of PBB-containing materials. |

Identification of Knowledge Gaps in Environmental Transformation and Biotransformation

Despite decades of research, significant knowledge gaps persist regarding the environmental transformation and biotransformation of this compound. While it is established that PBB-153 is highly persistent, its complete degradation pathways and the full toxicological profiles of its transformation products are not fully understood. mdpi.comresearchgate.net

Environmental Transformation:

Photochemical degradation is considered a primary environmental degradation pathway for PBBs, with dehalogenation being the dominant mechanism. mdpi.com However, the rates and extent of these photolytic reactions in different environmental compartments (air, water, soil) are not well-determined. pops.int There is a need for more detailed studies on the specific environmental conditions that influence the photodegradation of PBB-153 and the formation of lower-brominated, and potentially more toxic, photoproducts. pops.int

While microbial reductive debromination has been identified as a potential transformation pathway, the specific microbial communities responsible and the environmental factors controlling the efficiency of this process require further investigation. mdpi.com The complete mineralization of PBB-153 by microorganisms in the environment is not well-documented.

Biotransformation:

The biotransformation of PBB-153 in living organisms is a critical area with many unanswered questions. It is known that PBBs can be metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450 enzymes, leading to hydroxylated derivatives. nih.gov Studies in rats have identified hexabromobiphenylol and pentabromobiphenyls as metabolites. nih.gov However, the complete metabolic pathways in humans and various wildlife species are not fully elucidated.

A significant knowledge gap exists in understanding the toxicokinetics of PBB-153 and its metabolites. researchgate.net The rate of metabolism appears to depend on the bromine substitution pattern, with highly brominated congeners like PBB-153 being more resistant to degradation and prone to bioaccumulation in lipid-rich tissues. nih.gov The biological half-life of PBB-153 is long, estimated to be around 12 years in humans, but the factors influencing this variability among individuals are not fully understood. researchgate.netnih.gov

Furthermore, the toxicological significance of PBB-153 metabolites is an area requiring more in-depth research. While some transformation products may be less toxic, others, such as lower-brominated PBBs, may exhibit increased toxicity. mdpi.com

| Area of Transformation | Known Information | Identified Knowledge Gaps |

| Environmental Transformation | Photodegradation via dehalogenation is a key pathway. mdpi.com | Precise rates and extent of photolysis in various environmental media. pops.int |

| Microbial reductive debromination can occur. mdpi.com | Identification of specific microbial species and controlling environmental factors. | |

| Complete mineralization pathways in the environment. | ||

| Biotransformation | Metabolism via cytochrome P-450 to hydroxylated derivatives. nih.gov | Complete metabolic pathways in humans and diverse wildlife. |

| Forms metabolites like hexabromobiphenylol and pentabromobiphenyls. nih.gov | Factors influencing individual variability in the long biological half-life. nih.gov | |

| Bioaccumulates in lipid-rich tissues. nih.gov | Comprehensive toxicological profiles of all major metabolites. |

Q & A

Q. What experimental strategies address conflicting data on the compound’s carcinogenic potential?

- Methodological Answer : Conduct long-term bioassays in susceptible rodent strains (e.g., B6C3F1 mice) with careful histopathological classification. Pair with mechanistic studies, such as DNA adduct quantification and oxidative stress markers (e.g., 8-OHdG). Compare results to structurally related carcinogens (e.g., PCB-126) to infer mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.